molecular formula C10H8IN B13668520 7-Iodo-3-methylisoquinoline

7-Iodo-3-methylisoquinoline

Cat. No.: B13668520
M. Wt: 269.08 g/mol
InChI Key: XHOCHKHMPHHSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-3-methylisoquinoline is a derivative of isoquinoline, an aromatic heterocyclic organic compound. Isoquinoline itself is a fusion of a benzene ring and a pyridine nucleus, forming a benzo[c]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3-methylisoquinoline can be achieved through several methods. One common approach involves the iodination of 3-methylisoquinoline. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, hydrogenated isoquinolines, and oxidized derivatives .

Scientific Research Applications

7-Iodo-3-methylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodo-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The iodine atom and methyl group influence the compound’s electronic properties, enhancing its ability to interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 7-Iodo-3-methylisoquinoline’s unique combination of an iodine atom and a methyl group at specific positions on the isoquinoline ring distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

7-iodo-3-methylisoquinoline

InChI

InChI=1S/C10H8IN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3

InChI Key

XHOCHKHMPHHSGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)I)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.